molecular formula C7H4BrClN2 B13867214 5-Amino-2-bromo-3-chlorobenzonitrile

5-Amino-2-bromo-3-chlorobenzonitrile

Cat. No.: B13867214
M. Wt: 231.48 g/mol
InChI Key: UDSMOUVEHAJGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-bromo-3-chlorobenzonitrile (C₇H₄BrClN₂) is a halogenated aromatic compound featuring a benzonitrile core substituted with amino, bromo, and chloro groups at the 5-, 2-, and 3-positions, respectively. The amino group acts as an electron-donating substituent, while the bromo and chloro groups are electron-withdrawing, creating a unique electronic profile. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals due to its reactive nitrile group and halogen substituents, which enable further functionalization.

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

5-amino-2-bromo-3-chlorobenzonitrile

InChI

InChI=1S/C7H4BrClN2/c8-7-4(3-10)1-5(11)2-6(7)9/h1-2H,11H2

InChI Key

UDSMOUVEHAJGMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)Cl)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

  • Introduction of the chloro substituent on the benzene ring.
  • Installation of the amino group.
  • Bromination at the desired position.
  • Formation of the nitrile group or starting from a nitrile-substituted intermediate.

The order and conditions of these steps are critical to achieve regioselectivity and high purity.

Synthesis from 2-Amino-5-chlorobenzonitrile

One robust pathway starts from 2-Amino-5-chlorobenzonitrile , which can be synthesized via a four-step process from anthranilic acid:

Step Reaction Description Reagents/Conditions Outcome
1 Ring chlorination of anthranilic acid Sulfuryl chloride in anhydrous ether; reflux with 8% HCl 5-Chloroanthranilic acid
2 Conversion to acid chloride Thionyl chloride 5-Chloroanthranilic acid chloride
3 Amination of acid chloride Ammonia liquor 2-Amino-5-chlorobenzamide
4 Dehydration of amide to nitrile Phosphorus pentoxide (P2O5) 2-Amino-5-chlorobenzonitrile

This route is noted for its safety, economic feasibility, and satisfactory yields (~35% yield for chlorination step), with no stringent conditions required.

Bromination of 2-Amino-5-chlorobenzonitrile to this compound

The critical step for obtaining the target compound is selective bromination at the 2-position of the aromatic ring bearing amino and chloro substituents. Bromination reagents and conditions include:

  • Brominating agents: N-bromosuccinimide (NBS), bromine, phosphorus tribromide, or other bromine sources.
  • Solvents: Dichloromethane or other inert solvents.
  • Temperature: Typically low temperatures (0 ± 5 °C) to control regioselectivity.
  • Reaction monitoring: High-Performance Liquid Chromatography (HPLC) to ensure high selectivity and conversion.

A representative example involves dissolving 2-Amino-5-chlorobenzonitrile in dichloromethane, cooling to 0 °C, and adding N-bromosuccinimide in batches. The reaction is then allowed to proceed at 20-30 °C for several hours until HPLC confirms near-complete conversion (>96% selectivity for this compound).

Alternative Synthetic Routes via Amide Coupling and Dehydration

An alternative approach involves amide coupling of 3-amino-5-chlorobenzonitrile derivatives with brominated benzoyl compounds using coupling reagents such as:

This method is conducted under nitrogen atmosphere in DMF at room temperature overnight, followed by workup with aqueous sodium bicarbonate and brine, drying, and purification by column chromatography. This route is often used to prepare functionalized derivatives but can be adapted for this compound synthesis.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Purity (HPLC %) Notes
Chlorination of anthranilic acid Sulfuryl chloride, ether, reflux with 8% HCl 60-70 1.5 hours 35 - Produces 5-chloroanthranilic acid
Amination of acid chloride Ammonia liquor Ambient Several hours - - Produces 2-amino-5-chlorobenzamide
Dehydration to nitrile Phosphorus pentoxide (P2O5) Ambient - - - Produces 2-amino-5-chlorobenzonitrile
Bromination N-bromosuccinimide in dichloromethane 0 to 30 5 hours >80 >96 High regioselectivity for 5-position
Amide coupling (alternative) HATU or PyBroP, triethylamine, DMF Room temp Overnight - - For functionalized derivatives

Analytical and Purification Techniques

  • High-Performance Liquid Chromatography (HPLC): Used extensively to monitor reaction progress and product purity, with purity levels reaching above 96% for brominated products.
  • Column Chromatography: Employed for purification, especially in coupling reactions, using solvent systems such as methanol/dichloromethane or methanol/chloroform gradients.
  • Spectroscopic Characterization: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) confirm structural integrity.

Summary and Practical Considerations

The preparation of this compound is best achieved via:

  • Initial synthesis of 2-Amino-5-chlorobenzonitrile from anthranilic acid through chlorination, amination, and dehydration.
  • Selective bromination at the 2-position using N-bromosuccinimide under controlled temperature and solvent conditions.
  • Alternative coupling methods are available for derivative synthesis but are less direct for this compound.

The key advantages of these methods include:

  • High regioselectivity and purity (>96% HPLC purity).
  • Use of commercially available and inexpensive reagents.
  • Mild reaction conditions and relatively straightforward purification.
  • Safety and environmental considerations addressed by avoiding harsh reagents or conditions.

This comprehensive synthesis overview integrates multiple research findings and patent disclosures, providing a reliable and professional guide for the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-bromo-3-chlorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid are commonly used for electrophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles, while oxidation and reduction can yield different amino, bromo, or chloro derivatives .

Scientific Research Applications

5-Amino-2-bromo-3-chlorobenzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-bromo-3-chlorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent arrangement in 5-Amino-2-bromo-3-chlorobenzonitrile distinguishes it from analogues. Key comparisons include:

Compound Substituents (Positions) Electron Effects Molecular Weight (g/mol)
This compound NH₂ (5), Br (2), Cl (3) Mixed (EDG + EWGs) ~246.5
5-Bromo-2,3-difluorobenzonitrile Br (5), F (2,3) Strong EWGs (F) ~228.0
2-Amino-3-chloro-5-nitrobenzonitrile NH₂ (2), Cl (3), NO₂ (5) Strong EWG (NO₂) + EDG (NH₂) ~227.6
  • Electronic Effects: The amino group in the target compound enhances electron density at the 5-position, contrasting with the nitro group in , which withdraws electrons. Bromine and chlorine (moderate EWGs) induce less polarization than fluorine in .
  • Steric Effects : Bromine’s larger atomic radius (~1.85 Å) compared to chlorine (~1.75 Å) and fluorine (~1.47 Å) may influence steric interactions in reactions or binding scenarios.

Physicochemical Properties

Data inferred from analogues :

Property This compound 5-Bromo-2,3-difluorobenzonitrile 2-Amino-3-chloro-5-nitrobenzonitrile
Hydrogen Bond Donors 1 (NH₂) 0 1 (NH₂)
Hydrogen Bond Acceptors 3 (CN, NH₂) 3 (CN, F) 4 (CN, NO₂, NH₂)
LogP (Lipophilicity) ~2.8 (estimated) 2.1 (XLOGP3) ~1.5 (ESOL)
Solubility (ESOL) Moderate (NH₂ enhances solubility) Low (fluorine reduces polarity) Low (NO₂ increases hydrophobicity)
  • The amino group improves aqueous solubility compared to nitro or fluorine-substituted analogues.
  • Bromine and chlorine increase lipophilicity relative to fluorine, affecting membrane permeability.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) .
    • ¹³C NMR : Confirms nitrile carbon (δ ~115 ppm) and halogenated carbons (δ 120–135 ppm) .
  • IR Spectroscopy : Detects nitrile stretch (~2230 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 231.48 (C₇H₄BrClN₂) validates molecular weight .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 36.3%, H: 1.7%, N: 12.1%) .

How can researchers resolve contradictions in reported reactivity data for halogenated benzontiriles like this compound?

Advanced Research Question
Conflicting reactivity often arises from:

  • Substituent Electronic Effects : The electron-donating amino group (position 5) activates the ring for electrophilic substitution, while electron-withdrawing Br/Cl (positions 2/3) deactivate adjacent sites. This creates competing reaction pathways .
  • Methodology :
    • Use orthogonal characterization (e.g., X-ray crystallography with NMR) to confirm products.
    • Conduct kinetic studies under controlled conditions (solvent, temperature) to isolate competing mechanisms.
    • Validate reproducibility across labs to rule out artifact-driven results .

How can experimental design optimize regioselectivity in derivatizing this compound?

Advanced Research Question
Regioselectivity is influenced by:

  • Directing Groups : The amino group directs electrophiles to para (position 4) or meta (position 6) positions, while Br/Cl block ortho sites.
  • Catalysts : Palladium catalysts in cross-coupling reactions favor C–N or C–C bond formation at less hindered positions .
  • Statistical Optimization : Apply factorial design (e.g., 2³ design) to test variables like temperature, catalyst loading, and solvent polarity, maximizing yield of desired regioisomer .

What strategies mitigate byproduct formation during nucleophilic substitution reactions involving this compound?

Advanced Research Question
Byproducts arise from:

  • Competing Halogen Exchange : Bromine at position 2 may undergo displacement instead of chlorine at position 3.
  • Mitigation Strategies :
    • Use selective leaving groups : Activate Br via Cu(I) catalysis for targeted substitution .
    • Protect the amino group with acetyl or Boc groups to prevent unintended side reactions .
    • Monitor reaction progress via HPLC or TLC to terminate at optimal conversion points .

How does the electronic profile of this compound influence its utility in pharmaceutical intermediate synthesis?

Advanced Research Question

  • Electron-Rich Site : The amino group enables electrophilic aromatic substitution (e.g., sulfonation, nitration) for functionalizing position 4 or 6.
  • Halogenated Sites : Br/Cl facilitate Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups .
  • Case Study : In kinase inhibitor synthesis, the nitrile group undergoes hydrolysis to a carboxylic acid, enhancing target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.